N1-(3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(pyridin-2-ylmethyl)oxalamide
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Overview
Description
The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for treating various diseases .
Molecular Structure Analysis
The structure of the compound likely includes a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Scientific Research Applications
Catalytic Applications
Room Temperature Cu-Catalyzed N-Arylation of Oxazolidinones and Amides
N,N'-Bis(pyridin-2-ylmethyl)oxalamide (BPMO) has been identified as an effective promoter for Cu-catalyzed N-arylation of oxazolidinones and amides with (hetero)aryl iodides. This process exhibits excellent chemoselectivity and a broad functional group tolerance, leading to diverse N-arylation products under mild conditions (Bhunia, De, & Ma, 2022).
Ligand Efficiency in Copper-Catalyzed Amination
Efficiency of N-(1-Oxy-pyridin-2-ylmethyl)oxalamic Acid as a Ligand
This compound has demonstrated significant efficiency as a ligand in CuI-catalyzed amination of aryl halides. The catalytic system facilitated N-arylation of various amines, showcasing moderate to excellent yields and high tolerance to functional groups (Wang et al., 2015).
Structural and Theoretical Analysis
Conformational Polymorphs of N,N′-Bis(pyridin-3-ylmethyl)oxalamide
Structural analysis of two polymorphs of a closely related compound has provided insights into molecular packing, hydrogen bonding, and intermolecular interactions, which are crucial for understanding the compound's chemical behavior and potential applications in materials science (Jotani et al., 2016).
Extraction and Complexation Behaviors
Selective Separation of Actinides over Lanthanides
N,O-Hybrid diamide ligands with N-heterocyclic skeletons, related to the compound , have shown promising results in the selective separation of actinides from lanthanides in acidic solutions, which is significant for nuclear waste management and recycling processes (Meng et al., 2021).
Coupling Reactions
Copper-Catalyzed Coupling of Terminal Alkynes with Aryl Halides
A derivative of N1-(3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(pyridin-2-ylmethyl)oxalamide has been shown to be a highly effective ligand in copper-catalyzed coupling reactions, enabling the formation of internal alkynes from terminal alkynes and aryl halides with excellent diversity and efficiency (Chen et al., 2023).
Mechanism of Action
Target of Action
The primary targets of N1-(3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(pyridin-2-ylmethyl)oxalamide are thrombin and factor Xa . Thrombin and factor Xa play crucial roles in the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a blood clot .
Mode of Action
This compound interacts with its targets, thrombin and factor Xa, by inhibiting their activities . This inhibition prevents the conversion of fibrinogen to fibrin, a key step in blood clot formation .
Biochemical Pathways
The compound affects the coagulation cascade, a biochemical pathway responsible for blood clot formation . By inhibiting thrombin and factor Xa, this compound disrupts this pathway, preventing the formation of blood clots .
Pharmacokinetics
The compound’s pharmacokinetic properties would impact its effectiveness as a drug, with optimal properties ensuring that the compound reaches its targets in the body in sufficient concentrations .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of thrombin and factor Xa . This inhibition prevents the formation of blood clots, potentially making the compound useful in the treatment of conditions related to thrombosis .
Properties
IUPAC Name |
N'-[3-(2-oxopyrrolidin-1-yl)phenyl]-N-(pyridin-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c23-16-8-4-10-22(16)15-7-3-6-13(11-15)21-18(25)17(24)20-12-14-5-1-2-9-19-14/h1-3,5-7,9,11H,4,8,10,12H2,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGGANAABMSLHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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